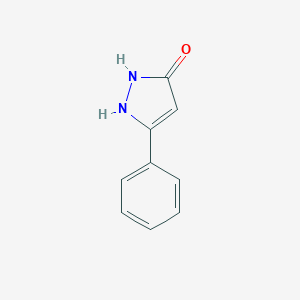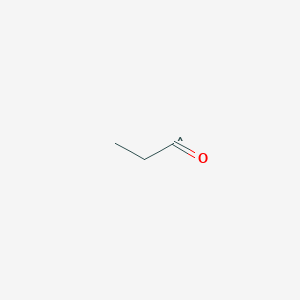
1-Oxopropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxopropyl, also known as 3-oxopropyl or acetone, is a simple organic compound with the chemical formula C3H6O. It is a colorless liquid with a characteristic odor and is widely used in various industries, including pharmaceuticals, cosmetics, and food.
Mecanismo De Acción
The mechanism of action of 1-oxopropyl is not well understood. However, it is believed to inhibit the growth and replication of microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can cause irritation to the skin, eyes, and respiratory tract upon exposure. Additionally, it has been shown to have hepatotoxic and nephrotoxic effects in animal studies. However, the toxicity of this compound is relatively low, and it is considered safe for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Oxopropyl is a versatile compound that has many advantages for use in lab experiments. It is a common solvent and reagent that is readily available and relatively inexpensive. Additionally, it has a low toxicity and is considered safe for use in various applications. However, it has some limitations, including its low boiling point and its tendency to evaporate quickly, which can make it difficult to handle in some experiments.
Direcciones Futuras
There are many potential future directions for research on 1-oxopropyl. One area of interest is the development of new drugs based on its antimicrobial, antifungal, and antiviral properties. Additionally, further research is needed to understand its mechanism of action and its potential toxicity in humans. Finally, there is a need for the development of new synthesis methods that are more environmentally friendly and sustainable.
Métodos De Síntesis
1-Oxopropyl can be synthesized through various methods, including the oxidation of isopropyl alcohol, the dehydrogenation of isopropyl alcohol, and the dehydrogenation of propane. The most common method of synthesis is the oxidation of isopropyl alcohol using potassium dichromate or sodium dichromate as the oxidizing agent. The reaction can be represented as follows:
2 CH3CH(OH)CH3 + K2Cr2O7 + 4 H2SO4 → 2 CH3COC(CH3)3 + K2SO4 + Cr2(SO4)3 + 8 H2O
Aplicaciones Científicas De Investigación
1-Oxopropyl has been extensively studied in various scientific fields, including chemistry, biochemistry, and pharmacology. It is commonly used as a solvent, reagent, and intermediate in the synthesis of various organic compounds. Additionally, it has been shown to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
15843-24-0 |
|---|---|
Fórmula molecular |
C3H5O |
Peso molecular |
57.07 g/mol |
InChI |
InChI=1S/C3H5O/c1-2-3-4/h2H2,1H3 |
Clave InChI |
UFUASNAHBMBJIX-UHFFFAOYSA-N |
SMILES |
CC[C]=O |
SMILES canónico |
CC[C]=O |
Otros números CAS |
15843-24-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



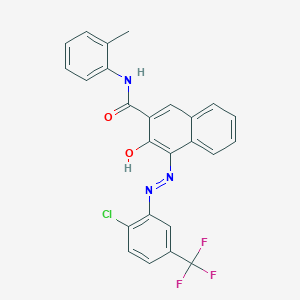

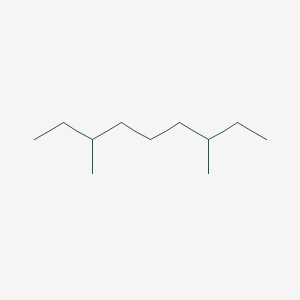
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
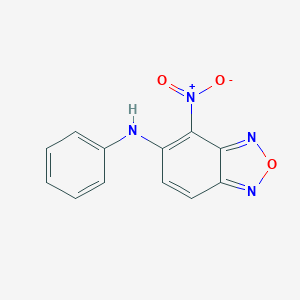

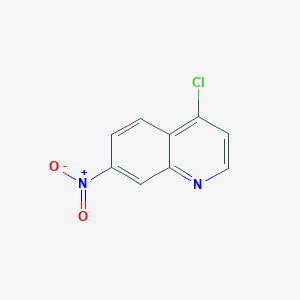


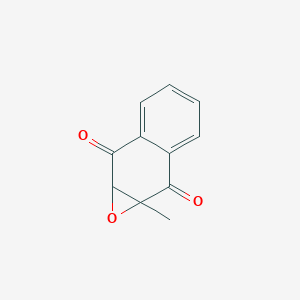

![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
